Cas no 3698-35-9 (3-(2,6-Dimethoxyphenyl)-1-propene)
3-(2,6-Dimethoxyphenyl)-1-propene Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,6-Dimethoxyphenyl)-1-propene
- 1,3-Dimethoxy-2-(2-propenyl)benzene
- Benzene, 1,3-dimethoxy-2-(2-propenyl)-
- 2-Allyl-1,3-dimethoxybenzene (6)
- CS-0267245
- 3698-35-9
- SCHEMBL2845228
- AKOS006328405
- DB-182584
- MFCD09801187
- BDBM192760
- EN300-698340
- 1,3-dimethoxy-2-prop-2-enylbenzene
- DTXSID90190469
- 1,3-DIMETHOXY-2-(PROP-2-EN-1-YL)BENZENE
- 2-allyl-1,3-dimethoxybenzene
-
- MDL: MFCD09801187
- Inchi: 1S/C11H14O2/c1-4-6-9-10(12-2)7-5-8-11(9)13-3/h4-5,7-8H,1,6H2,2-3H3
- InChI Key: FQXWJEKXPIMZAP-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=C(C=1CC=C)OC
Computed Properties
- Exact Mass: 178.09942
- Monoisotopic Mass: 178.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46
3-(2,6-Dimethoxyphenyl)-1-propene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB360394-1 g |
3-(2,6-Dimethoxyphenyl)-1-propene, 97%; . |
3698-35-9 | 97% | 1g |
€545.70 | 2023-06-20 | |
| abcr | AB360394-2 g |
3-(2,6-Dimethoxyphenyl)-1-propene, 97%; . |
3698-35-9 | 97% | 2g |
€794.30 | 2023-06-20 | |
| Fluorochem | 200442-1g |
3-(2,6-Dimethoxyphenyl)-1-propene |
3698-35-9 | 97% | 1g |
£297.00 | 2022-02-28 | |
| Fluorochem | 200442-2g |
3-(2,6-Dimethoxyphenyl)-1-propene |
3698-35-9 | 97% | 2g |
£453.00 | 2022-02-28 | |
| Fluorochem | 200442-5g |
3-(2,6-Dimethoxyphenyl)-1-propene |
3698-35-9 | 97% | 5g |
£1077.00 | 2022-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337915-50mg |
2-Allyl-1,3-dimethoxybenzene |
3698-35-9 | 95+% | 50mg |
¥16524.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337915-100mg |
2-Allyl-1,3-dimethoxybenzene |
3698-35-9 | 95+% | 100mg |
¥13824.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337915-250mg |
2-Allyl-1,3-dimethoxybenzene |
3698-35-9 | 95+% | 250mg |
¥18090.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337915-500mg |
2-Allyl-1,3-dimethoxybenzene |
3698-35-9 | 95+% | 500mg |
¥17609.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337915-1g |
2-Allyl-1,3-dimethoxybenzene |
3698-35-9 | 95+% | 1g |
¥18314.00 | 2024-05-16 |
3-(2,6-Dimethoxyphenyl)-1-propene Suppliers
3-(2,6-Dimethoxyphenyl)-1-propene Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 3-(2,6-Dimethoxyphenyl)-1-propene
Introduction to 3-(2,6-Dimethoxyphenyl)-1-propene (CAS No. 3698-35-9) and Its Emerging Applications in Chemical Biology
3-(2,6-Dimethoxyphenyl)-1-propene, identified by the Chemical Abstracts Service registry number 3698-35-9, is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a phenyl ring substituted with two methoxy groups at the 2 and 6 positions, linked to a propene backbone, exhibits a range of characteristics that make it valuable for synthetic applications, particularly in the development of bioactive molecules.
The molecular structure of 3-(2,6-Dimethoxyphenyl)-1-propene contributes to its reactivity and utility in various chemical transformations. The presence of the methoxy groups enhances its solubility in polar organic solvents, while the propene moiety allows for further functionalization via addition reactions, polymerization, or coupling with other biomolecules. These features have positioned this compound as a key intermediate in the synthesis of complex natural products and drug-like molecules.
In recent years, the pharmaceutical industry has increasingly explored the use of aromatic compounds with methoxy substitutions for their potential biological activity. The 2,6-dimethoxyphenyl scaffold is particularly interesting because it mimics several bioactive natural products and has been shown to interact with biological targets in diverse ways. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties, leveraging the ability of methoxy-substituted phenols to modulate enzyme activity and receptor binding.
One of the most compelling aspects of 3-(2,6-Dimethoxyphenyl)-1-propene is its role in polymer chemistry. The propene backbone can be polymerized via stereospecific reactions to produce materials with tailored mechanical and thermal properties. These polymers have potential applications in biomedicine, such as drug delivery systems or tissue engineering scaffolds. Additionally, the methoxy groups can serve as handles for further chemical modifications, enabling the creation of hybrid materials that combine the benefits of both organic and polymeric components.
The synthesis of 3-(2,6-Dimethoxyphenyl)-1-propene typically involves catalytic dehydrogenation or cross-coupling reactions starting from readily available precursors. Advanced synthetic methodologies have been developed to improve yield and selectivity, making it more feasible for large-scale production. These advances are particularly important as demand grows for this compound in both academic research and industrial applications.
Recent studies have highlighted the compound's utility in developing novel therapeutic agents. For example, researchers have demonstrated that derivatives of 3-(2,6-Dimethoxyphenyl)-1-propene can inhibit certain kinases by binding to their active sites. This mechanism has implications for treating cancers and inflammatory diseases where kinase overactivity plays a critical role. The ability to fine-tune the electronic properties of the phenyl ring through methoxy substitutions allows for selective targeting of specific biological pathways.
The growing interest in 3-(2,6-Dimethoxyphenyl)-1-propene has also spurred innovation in analytical techniques for its characterization. High-resolution spectroscopy methods such as NMR and mass spectrometry are routinely employed to confirm structural integrity and purity. Additionally, computational chemistry approaches have been used to predict the behavior of this compound in various environments, aiding in rational drug design and process optimization.
In conclusion, 3-(2,6-Dimethoxyphenyl)-1-propene (CAS No. 3698-35-9) represents a promising compound with broad applications in chemical biology and material science. Its unique structural features enable diverse functionalization strategies, making it a valuable building block for drug discovery and advanced materials development. As research continues to uncover new ways to harness its potential, this compound is poised to play an increasingly important role in addressing complex scientific challenges.
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